1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Catalog No.
S14598754
CAS No.
M.F
C10H9ClF3NOS
M. Wt
283.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloro...

Product Name

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

IUPAC Name

1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

InChI

InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

IHTWUEPHKWMOHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)SC(F)(F)F)Cl

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C10H9ClF3NOSC_{10}H_9ClF_3NOS, and it has a molecular weight of approximately 283.70 g/mol. The structure features an amino group, a trifluoromethylthio group, and a chloropropanone moiety, which contribute to its reactivity and biological activity. The presence of these functional groups enables the compound to participate in various

The chemical reactivity of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one primarily involves nucleophilic substitution, oxidation, and reduction reactions.

  • Nucleophilic Substitution: The chlorine atom in the chloropropanone moiety can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation: The compound can undergo oxidation to form ketones or other oxidized products, which may have distinct biological activities.
  • Reduction: Reduction reactions can convert the compound into amines or alcohols, further expanding its utility in synthetic applications.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the creation of various derivatives that may possess different biological activities or chemical properties.

Preliminary studies suggest that 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exhibits potential therapeutic applications. Compounds with similar structures often demonstrate anti-inflammatory, antimicrobial, and anticancer properties. The amino group can participate in hydrogen bonding with biological macromolecules, potentially modulating enzyme activities and influencing metabolic pathways. This compound may serve as a biochemical probe for studying enzyme mechanisms and could be explored for its therapeutic effects in various diseases.

The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multi-step processes:

  • Nucleophilic Substitution: The starting material may include 2-chloro-5-nitrobenzotrifluoride, which reacts with appropriate amines in the presence of a base (e.g., potassium carbonate).
  • Catalytic Reduction: Following substitution, catalytic reduction using hydrazine and palladium on carbon (Pd/C) can be employed to yield the desired product.
  • Industrial Methods: For large-scale production, continuous flow reactors are often utilized to enhance efficiency and consistency in product quality.

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several potential applications:

  • Medicinal Chemistry: It is explored as a pharmaceutical intermediate for developing new drugs.
  • Organic Synthesis: Utilized as a building block for synthesizing complex organic molecules.
  • Material Science: Investigated for use in advanced materials due to its unique chemical properties.

Studies focusing on the interactions of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one with biological targets are essential for understanding its potential therapeutic effects. The mechanism of action may involve covalent bonding with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Such interactions are crucial for evaluating the compound's efficacy as a drug candidate.

Several compounds share structural similarities with 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Amino-3-(trifluoromethyl)anilineC7H6F3NC_7H_6F_3NContains trifluoromethyl group; used in dye synthesis
4-Amino-2-chlorophenolC6H6ClNC_6H_6ClNSimilar amino structure; explored for antibacterial properties
5-Amino-2-(methylthio)phenylC8H10N2SC_8H_{10}N_2SContains methylthio group; studied for its role in organic synthesis

Uniqueness

The uniqueness of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one lies in its combination of a trifluoromethylthio substituent and a chloropropanone moiety. This distinctive structure enhances its reactivity and biological activity compared to similar compounds, potentially leading to novel applications in pharmaceuticals and organic synthesis that other compounds do not offer .

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

283.0045473 g/mol

Monoisotopic Mass

283.0045473 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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